molecular formula C8H17NNa2O6P2 B10832377 disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid

disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid

Cat. No.: B10832377
M. Wt: 331.15 g/mol
InChI Key: PCSJAAWOSGCAFV-UHFFFAOYSA-L
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Description

Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is a compound belonging to the class of phosphonates, which are characterized by the presence of a stable carbon-to-phosphorus (C-P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid typically involves the reaction of cycloheptylamine with a phosphonic acid derivative. One common method is the reaction of cycloheptylamine with a dialkyl phosphite in the presence of a base, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) oxide .

Industrial Production Methods

Industrial production of phosphonates, including this compound, often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .

Mechanism of Action

The mechanism of action of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates and bisphosphonates, such as:

Uniqueness

Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is unique due to its specific structure, which includes a cycloheptylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NNa2O6P2

Molecular Weight

331.15 g/mol

IUPAC Name

disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid

InChI

InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

PCSJAAWOSGCAFV-UHFFFAOYSA-L

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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